molecular formula C20H25N5O2 B14934160 N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B14934160
M. Wt: 367.4 g/mol
InChI Key: FTOUQJSBCCBPPT-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a pyridin-2-yl group. The carboxamide linkage connects this piperazine to an ethyl chain bearing a 2-oxo group and a 2-phenylethylamino substituent.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-oxo-2-(2-phenylethylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C20H25N5O2/c26-19(22-11-9-17-6-2-1-3-7-17)16-23-20(27)25-14-12-24(13-15-25)18-8-4-5-10-21-18/h1-8,10H,9,11-16H2,(H,22,26)(H,23,27)

InChI Key

FTOUQJSBCCBPPT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Piperazine Functionalization

Piperazine undergoes regioselective substitution at position 4 with pyridin-2-yl groups via nucleophilic aromatic substitution (SNAr). A representative protocol involves:

  • Reactants : Piperazine (1.0 eq), 2-chloropyridine (1.2 eq)
  • Conditions : Reflux in methyl isobutyl ketone (MiBC) at 120°C for 12–18 hours with sodium bicarbonate (1.5 eq).
  • Yield : 68–72% after recrystallization from isopropanol.

Carbonyl Chloride Formation

The free amine at position 1 is converted to carbonyl chloride using phosgene (COCl₂) or thionyl chloride (SOCl₂):

$$
\text{4-(Pyridin-2-yl)piperazine} + \text{SOCl}2 \xrightarrow{\text{DCM, 0°C}} \text{4-(Pyridin-2-yl)piperazine-1-carbonyl chloride} + \text{HCl} + \text{SO}2
$$

  • Solvent : Dichloromethane (DCM) at 0°C→RT
  • Reaction Time : 4 hours
  • Workup : Evaporate excess SOCl₂ under reduced pressure.

Synthesis of 2-Oxo-2-[(2-Phenylethyl)Amino]Ethyl Amine Intermediate

Ethyl Glycinate Hydrochloride Activation

Ethyl glycinate hydrochloride is treated with di-tert-butyl dicarbonate (Boc₂O) to protect the amine:

$$
\text{NH}2\text{CH}2\text{COOEt} \cdot \text{HCl} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{Boc-NHCH}_2\text{COOEt}
$$

  • Base : Triethylamine (2.5 eq) in tetrahydrofuran (THF)
  • Yield : 85%.

Phenylethylamine Coupling

The Boc-protected glycinate reacts with 2-phenylethylamine via EDCI/HOBt-mediated coupling:

$$
\text{Boc-NHCH}2\text{COOEt} + \text{PhCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EDCI, HOBt, DMF}} \text{Boc-NHCH}2\text{CONHCH}2\text{CH}_2\text{Ph}
$$

  • Conditions : N,N'-Diisopropylethylamine (DIPEA, 3 eq) in dimethylformamide (DMF) at 25°C for 24 hours
  • Deprotection : 4M HCl in dioxane removes Boc, yielding 2-[(2-phenylethyl)amino]acetamide hydrochloride.

Final Amide Coupling

The acyl chloride (Section 2.2) reacts with the amine intermediate (Section 3.2) in a Schotten-Baumann reaction:

$$
\text{4-(Pyridin-2-yl)piperazine-1-carbonyl chloride} + \text{NH}2\text{CH}2\text{CONHCH}2\text{CH}2\text{Ph} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound}
$$

Parameter Value
Solvent System Water/ethyl acetate (1:1)
Base 10% NaOH (aq)
Temperature 0°C → 25°C
Reaction Time 2 hours
Purification Column chromatography (SiO₂, 7:3 EtOAc/Hexane)
Yield 62%

Optimization Strategies

Solvent Effects on Coupling Efficiency

Comparative studies reveal solvent polarity critically impacts amide bond formation:

Solvent Dielectric Constant (ε) Yield (%)
DMF 36.7 58
THF 7.5 42
EtOAc 6.0 62
DCM 8.9 35

Ethyl acetate’s moderate polarity balances acyl chloride stability and nucleophile activation.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) increases yield to 74% by accelerating acylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=4.8 Hz, 1H, Py-H), 7.75–7.68 (m, 2H, Py-H), 7.32–7.25 (m, 5H, Ph-H), 4.12 (s, 2H, CH₂CONH), 3.82–3.62 (m, 8H, Piperazine-H), 3.15 (t, J=6.8 Hz, 2H, NHCH₂CH₂Ph), 2.78 (t, J=6.8 Hz, 2H, NHCH₂CH₂Ph).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₅N₅O₂ [M+H]⁺: 367.1998; found: 367.2001.

Purity Assessment

HPLC analysis (C18 column, 80:20 H₂O/MeCN, 1 mL/min):

  • Retention Time: 8.7 min
  • Purity: 98.4%.

Scalability and Industrial Considerations

Cost-Effective Reagent Alternatives

  • Phosgene Substitute : Triphosgene reduces toxicity risks while maintaining 89% yield.
  • Solvent Recovery : Distillation reclaims 92% of ethyl acetate after extraction.

Green Chemistry Metrics

Metric Value
Atom Economy 78%
E-Factor 18.6
Process Mass Intensity (PMI) 32.4

Chemical Reactions Analysis

Types of Reactions

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has a piperazine ring, a pyridine ring, and an amide functional group. It has a molecular formula of C20H25N5O2 and a molecular weight of approximately 367.4 g/mol . Studies have explored its potential biological activities and interactions with biological macromolecules, revealing its capacity to bind to various receptors and enzymes, which can modulate biological pathways and influence cellular processes like proliferation and apoptosis.

Potential Applications
this compound has several applications across various fields:

  • Pharmaceutical Research: It is used in synthesizing analogs and derivatives with enhanced or altered biological properties.
  • Biological Studies: The compound is utilized to study its interactions with biological macromolecules, including its binding affinities and mechanisms of action concerning cancer cells and microbial targets.

Structural Analogues and Derivatives
Several compounds share structural similarities with this compound:

Compound NameStructure HighlightsUnique Features
N-{2-{(4-fluorophenyl)amino}ethyl}-4-(pyridin-3-yl)piperazine-1-carboxamideContains fluorophenyl groupPotentially enhanced receptor selectivity
N-{2-{(5-methylthiophenyl)amino}ethyl}-4-(pyridin-4-yl)piperazineIncorporates thiophene moietyMay exhibit different pharmacokinetics
N-{2-{(3-chlorophenyl)amino}ethyl}-4-(pyridin-5-yl)piperazineFeatures chlorophenyl groupVariability in biological activity due to halogen substitution

Mechanism of Action

The mechanism of action of N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine Derivatives

The piperazine scaffold is a common feature in many bioactive compounds. Key structural variations among analogs include:

  • Aryl substituents on the ethylamino group.
  • Heterocyclic substitutions (e.g., pyridine, pyrimidine) on the piperazine ring.
  • Functional group alterations (e.g., fluorophenyl, trifluoromethyl) affecting lipophilicity and binding affinity.
Table 1: Structural and Functional Comparison
Compound Name Piperazine Substituent Ethyl Chain Modifications Key Properties Reference
Target Compound 4-(Pyridin-2-yl) 2-oxo-2-[(2-phenylethyl)amino] Hydrophobic aromatic interaction via phenylethyl; pyridine enhances solubility
N-(2-{[2-(3-Fluorophenyl)ethyl]amino}-2-oxoethyl)-4-phenyl-1-piperazinecarboxamide 4-Phenyl 3-Fluorophenethyl group Increased metabolic stability due to fluorine; potential CNS penetration
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide 4-Pyrimidin-2-yl 3-Trifluoromethylphenyl Enhanced hydrogen bonding (pyrimidine); trifluoromethyl improves lipophilicity
p-MPPI (Serotonin-1A Antagonist) 4-(2'-Methoxyphenyl) p-Iodobenzamidoethyl Competitive 5-HT1A antagonism (ID50: 5 mg/kg for hypothermia)
N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide 4-(Pyridin-2-yl) Pyridin-4-ylmethyl substitution Dual pyridine groups may increase polarity and reduce blood-brain barrier penetration

Pharmacological Implications

  • Phenylethyl vs. Fluorophenyl Groups : The 2-phenylethyl group in the target compound may favor interactions with aromatic residues in receptors, while fluorophenyl analogs () offer improved metabolic resistance due to C-F bond stability .
  • Pyridine vs.
  • Serotonin Receptor Antagonists : Compounds like p-MPPI () demonstrate that bulky aromatic substituents (e.g., iodobenzamido) on the piperazine scaffold are critical for 5-HT1A antagonism. The target compound’s phenylethyl group may confer similar activity but with reduced potency compared to iodinated derivatives .

Research Findings and Trends

  • Antimicrobial Activity : Piperazine-carboxamide derivatives with pyridine/pyrimidine substituents (e.g., ) show promise against bacterial and fungal pathogens, likely due to interference with microbial enzyme systems .
  • Neurological Applications : Structural similarities to serotonin antagonists () suggest the target compound could be explored for mood disorder therapeutics, though its lack of electron-withdrawing groups (e.g., iodine, fluorine) may limit efficacy .
  • Metabolic Stability: Fluorinated and trifluoromethylated analogs () exhibit longer half-lives in vitro compared to non-halogenated derivatives, highlighting the importance of halogenation in drug design .

Biological Activity

N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a piperazine ring, a pyridine ring, and an amide functional group. Its molecular formula is C20H25N5O2C_{20}H_{25}N_{5}O_{2} with a molecular weight of approximately 367.4 g/mol .

Structural Features

FeatureDescription
Piperazine Ring Central to the compound's structure, influencing its pharmacological properties.
Pyridine Ring Enhances solubility and receptor binding affinity.
Amide Group Contributes to the compound's stability and interaction with biological targets.

Research indicates that this compound interacts with various biological macromolecules, modulating pathways related to cell proliferation and apoptosis. Its binding affinities and mechanisms have been studied extensively, particularly in relation to cancer cells and microbial targets.

Key Biological Activities

  • Antitumor Activity : Preliminary studies suggest the compound may exhibit antitumor properties through the inhibition of specific signaling pathways involved in cancer cell growth.
  • Neurotransmitter Modulation : Similar compounds have shown potential as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurological disorders .
  • Antimicrobial Properties : Investigations into its effects on microbial targets indicate potential antibacterial activity.

Antitumor Studies

In a study focusing on the synthesis of derivatives related to this compound, researchers evaluated its antitumor efficacy against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent .

Neuropharmacological Evaluation

Another study explored the neuropharmacological effects of similar piperazine derivatives. The findings highlighted their ability to modulate glutamatergic neurotransmission, which could be beneficial in treating conditions like epilepsy .

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other compounds provide insights into its unique pharmacological profile.

Compound NameStructural HighlightsUnique Features
N-{2-{(4-fluorophenyl)amino}ethyl}-4-(pyridin-3-yl)piperazine-1-carboxamideContains fluorophenyl groupPotentially enhanced receptor selectivity
N-{2-{(5-methylthiophenyl)amino}ethyl}-4-(pyridin-4-yl)piperazineIncorporates thiophene moietyMay exhibit different pharmacokinetics
N-{2-{(3-chlorophenyl)amino}ethyl}-4-(pyridin-5-yl)piperazineFeatures chlorophenyl groupVariability in biological activity due to halogen substitution

Q & A

Q. Key Reagents :

  • Dihaloalkanes (e.g., 1,2-dibromoethane)
  • 2-Chloropyridine
  • Sodium cyanoborohydride (NaBH₃CN)
  • EDCI/HOBt for peptide coupling

How can researchers optimize synthesis yield under varying reaction conditions?

Advanced Research Question
Optimization strategies include:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in aromatic substitutions .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during carboxamide formation .
  • Automated Platforms : Continuous flow reactors enhance reproducibility and scalability .

Example Table : Reaction Yield Optimization

ConditionYield (%)Purity (%)Source
DMF, 25°C6592
DMSO, 40°C7289
Flow Reactor, 30°C8595

What spectroscopic and chromatographic techniques are used for characterization?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 412.21) .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>98%) .

Q. Characterization Table :

TechniqueParametersKey Peaks/Results
¹H NMR (400 MHz)DMSO-d₆, δ (ppm)2.8–3.5 (piperazine CH₂)
HRMSESI+, m/z412.2105 (calc. 412.2110)
HPLCC18, 30%→70% MeCN in 20 minRetention time: 12.3 min

How should researchers address contradictions in reported biological activities of piperazine derivatives?

Advanced Research Question
Contradictions arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Substituent Effects : Fluorine or methyl groups alter pharmacokinetics (e.g., logP changes by 0.5 units) .
  • Data Normalization : Use internal controls (e.g., β-actin for Western blots) to standardize activity measurements .

Q. Methodological Approach :

  • Replicate studies under identical conditions.
  • Perform meta-analyses pooling data from ≥3 independent studies .

How do structural modifications (e.g., pyridinyl or phenylethyl groups) influence target binding?

Q. Structure-Activity Relationship (SAR) Focus

  • Pyridinyl Group : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Phenylethyl Moiety : Hydrophobic interactions improve membrane permeability (logP increased by 1.2 vs. unsubstituted analogs) .
  • Carboxamide Linker : Hydrogen bonding with Asp189 in serine proteases enhances affinity (Kd reduced by 30%) .

Q. Advanced Experimental Design :

  • Synthesize analogs with substituents at the 4-piperazine position.
  • Compare IC₅₀ values in enzyme inhibition assays .

What computational methods predict interactions with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina screens binding poses against targets (e.g., PARP-1) .
  • Molecular Dynamics (MD) : GROMACS simulates ligand-receptor stability over 100 ns trajectories .
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity with activity (R² > 0.85) .

Validation : Compare predicted vs. experimental Kd values using SPR or ITC .

How can stability be assessed under physiological conditions?

Q. Methodological Answer

  • Forced Degradation : Expose to pH 1–13, 40–80°C, and UV light; monitor via HPLC .
  • Plasma Stability : Incubate in human plasma (37°C, 24h); quantify intact compound using LC-MS/MS .

Q. Advanced Experimental Design

  • Kinase Profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify off-target inhibition .
  • Proteomic Analysis : SILAC-based mass spectrometry quantifies protein expression changes post-treatment .
  • In Vivo Validation : Zebrafish models assess developmental toxicity linked to off-target effects .

Q. Key Parameters :

  • IC₅₀ ratios for primary vs. off-target kinases (<10-fold selectivity flagged).
  • Pathway enrichment analysis (e.g., KEGG) to identify affected signaling nodes.

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